4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound has a molecular formula of and a molecular weight of approximately 202.261 g/mol. It is classified under the category of tetrazatricyclo compounds, which are known for their intriguing structural properties and reactivity.
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yields but are not explicitly provided in the available data.
The molecular structure of 4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene can be represented using various structural formulas:
InChI=1S/C11H14N4/c1-7-5-8(2)15-11(13-7)9-6-12-4-3-10(9)14-15/h5,12H,3-4,6H2,1-2H3
CC1=CC(=NC2=C3CNCCC3=NN12)C
This structure indicates a fused bicyclic system with nitrogen atoms incorporated into the ring framework. The presence of multiple double bonds suggests potential reactivity under certain conditions.
While specific chemical reactions involving 4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene are not widely documented in accessible literature sources, compounds of similar structural characteristics often participate in:
Understanding these types of reactions is essential for predicting the behavior of this compound in various chemical environments.
Further research would be necessary to elucidate specific mechanisms related to biological or catalytic activities.
The physical and chemical properties of 4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene include:
The applications of 4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene primarily lie within scientific research contexts:
Further exploration into its properties could reveal additional applications in pharmaceuticals or materials science.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: